N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a dimethylsulfamoyl group at the para-position of the benzamide core. The hydrochloride salt enhances solubility, a common formulation strategy for basic amines .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S2.ClH/c1-16-8-6-9-19-20(16)23-22(30-19)26(15-7-14-24(2)3)21(27)17-10-12-18(13-11-17)31(28,29)25(4)5;/h6,8-13H,7,14-15H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVPAGBIPJCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS Number: 1217029-51-0) is a synthetic compound notable for its complex structure and potential biological activities. This compound features a benzamide core along with a dimethylamino propyl group and a dimethylsulfamoyl moiety, which enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H31ClN4O4S2 |
| Molecular Weight | 527.1 g/mol |
| CAS Number | 1217029-51-0 |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its interactions with neurotransmitter systems and potential therapeutic applications.
1. Mechanism of Action:
Research indicates that compounds with similar structures often interact with serotonin transporters (SERT) and norepinephrine transporters (NET). The binding affinity and inhibition profiles of these compounds can significantly influence their pharmacological effects, including antidepressant activity and modulation of mood disorders .
2. In Vitro Studies:
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential anti-inflammatory and antioxidant properties. These properties may be attributed to its structural features, which allow it to modulate various biological pathways effectively.
3. Structure-Activity Relationship (SAR):
The structure-activity relationship studies indicate that modifications in the substituents on the benzothiazole ring can lead to varying degrees of biological activity. For instance, bulky substituents generally reduce binding affinity at SERT, while specific substitutions enhance interactions with the target sites .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1: A study on analogs of this compound showed promising results in reducing symptoms of depression in animal models. The study highlighted the importance of the dimethylamino group in enhancing bioavailability and central nervous system penetration .
- Case Study 2: Another investigation focused on the antioxidant properties of this compound, revealing its potential to scavenge free radicals and reduce oxidative stress in cellular models. This suggests a broader therapeutic application beyond mood disorders, potentially including neuroprotective effects.
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
The target compound shares structural similarities with heterocyclic benzamide derivatives reported in , such as N-(4-(2-aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) and N-(4-(2-aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a). Key differences include:
- Heterocyclic substituents : The target employs a benzo[d]thiazole ring, whereas analogs in use furan, thiophene, or pyridine groups. Benzo[d]thiazole enhances aromatic stacking and metabolic stability compared to simpler heterocycles .
- Sulfonamide vs. sulfonyl groups: The dimethylsulfamoyl group (SO₂NMe₂) in the target differs from sulfonyl (SO₂) groups in ’s triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones).
Comparison with Benzo[d]thiazole Derivatives
describes N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8), which shares the benzo[d]thiazole core but differs in substituents:
- 4-Methyl vs.
- Carboxamide vs. benzamide linkage : The target’s benzamide scaffold may offer greater conformational flexibility than the carboxamide in ’s compound, affecting receptor interactions.
Physicochemical and Spectroscopic Data (Inferred)
While direct experimental data for the target compound is unavailable in the provided evidence, comparisons can be extrapolated from analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
